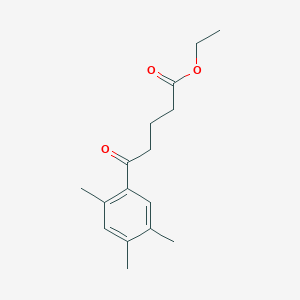

Ethyl 5-(2,4,5-trimethylphenyl)-5-oxovalerate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

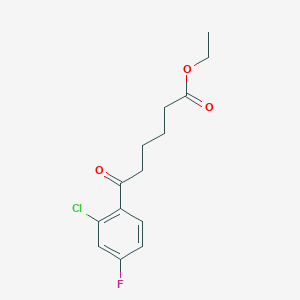

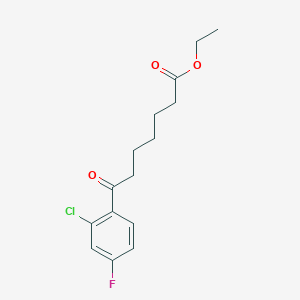

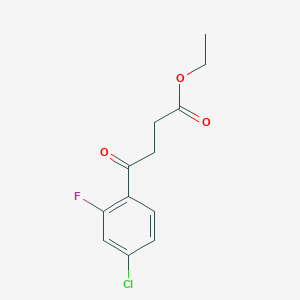

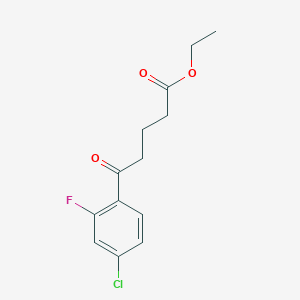

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The trimethylphenyl group would likely contribute significant aromatic character to the molecule, while the 5-oxovalerate group would introduce carbonyl functionality .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For “Ethyl 5-(2,4,5-trimethylphenyl)-5-oxovalerate”, we can expect that it would have properties typical of both aromatic and carbonyl compounds. For example, it might have a relatively high boiling point due to the presence of the aromatic ring and the carbonyl group .

Aplicaciones Científicas De Investigación

Molecular Structure and Reactivity

Molecular Structure and Conformation Analysis : A study by Beltrame et al. (1993) analyzed the molecular structure and conformation of a closely related triazaoxabicyclodecatriene derivative. They discovered that the 1,2-diazepine ring adopts a twisted-sofa form, and the 1,2,4-oxadiazole ring takes an envelope conformation, providing insights into the geometric and electronic structure of similar compounds (Beltrame et al., 1993).

Reactivity with Hydrogen Peroxide : Cubbon & Hewlett (1968) studied the reaction of hydrogen peroxide with β- and γ-oxo-acids and esters, including ethyl 4-oxovalerate. They characterized the initial products and described novel ring closures, contributing to understanding the reactivity of these compounds (Cubbon & Hewlett, 1968).

Antitumor Activity : A compound structurally related to Ethyl 5-(2,4,5-trimethylphenyl)-5-oxovalerate showed antitumor activity, suggesting potential applications in cancer research. The study highlighted the importance of molecular structure in determining biological activity (Temple et al., 1992).

Synthesis and Characterization of Pyrone Derivatives : The synthesis of pyrone derivatives through acylation and cyclization involving ethyl-2-methyl-3-oxovalerate was detailed by Jun et al. (2005). This research provides valuable information on synthetic pathways and compound characterization (Jun et al., 2005).

Photolytic Pathways and Product Formation : Ang & Prager (1992) studied the photolysis of a similar compound, revealing insights into competing photolytic pathways and product formation. Understanding these pathways is crucial for applications in photochemistry and materials science (Ang & Prager, 1992).

Drug Synthesis and Mechanistic Insights

Laquinimod Synthesis and Reactivity : Jansson et al. (2006) investigated the synthesis and reactivity of Laquinimod, an oral drug for multiple sclerosis. They explored the reactivity and mechanistic aspects of the compound, contributing to the field of pharmaceutical synthesis (Jansson et al., 2006).

Synthesis of Pyrroles and Their Analogs : Research by Prager & Williams (1996) on the synthesis of pyrroles and their benzo analogues from Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate provides valuable information on synthetic routes and compound properties, relevant to the development of new drugs and materials (Prager & Williams, 1996).

Tandem Oxidation and Diels–Alder Reactions : Yates et al. (1993) detailed the synthesis of coronafacic acid through tandem Wessely oxidation and intramolecular Diels–Alder reactions, showcasing complex synthetic strategies relevant to organic synthesis and drug development (Yates et al., 1993).

Propiedades

IUPAC Name |

ethyl 5-oxo-5-(2,4,5-trimethylphenyl)pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-5-19-16(18)8-6-7-15(17)14-10-12(3)11(2)9-13(14)4/h9-10H,5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBIDCOCEWYEMCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=C(C=C(C(=C1)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(2,4,5-trimethylphenyl)-5-oxovalerate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[3-(N,N-dimethylamino)phenyl]-4-oxobutanoate](/img/structure/B1326018.png)

![Ethyl 5-[3-(N,N-dimethylamino)phenyl]-5-oxovalerate](/img/structure/B1326019.png)

![Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate](/img/structure/B1326021.png)

![Ethyl 8-[4-(N,N-dimethylamino)phenyl]-8-oxooctanoate](/img/structure/B1326025.png)

![Ethyl 4-[4-(N,N-diethylamino)phenyl]-4-oxobutanoate](/img/structure/B1326026.png)

![Ethyl 5-[4-(N,N-diethylamino)phenyl]-5-oxovalerate](/img/structure/B1326027.png)

![Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate](/img/structure/B1326028.png)